1,2-Difluoro-3-nitrobenzene

概要

説明

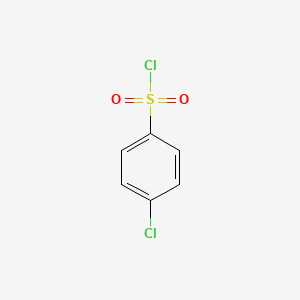

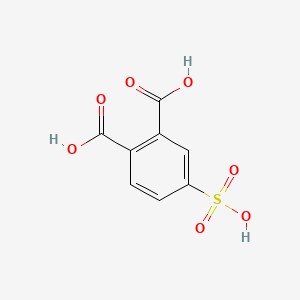

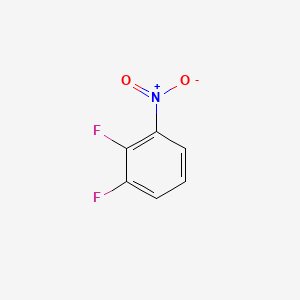

1,2-Difluoro-3-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes . It has a molecular weight of 159.09 and a molecular formula of C6H3F2NO2 .

Molecular Structure Analysis

The molecular structure of 1,2-Difluoro-3-nitrobenzene consists of a benzene ring with two fluorine atoms and one nitro group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering of the carbon atoms in the ring .Physical And Chemical Properties Analysis

1,2-Difluoro-3-nitrobenzene has a density of 1.5±0.1 g/cm3 , a boiling point of 219.0±20.0 °C at 760 mmHg , and a flash point of 93.1±10.1 °C . It has a LogP value of 1.55 , indicating its lipophilicity, and a PSA of 45.82 , indicating its polar surface area.科学的研究の応用

Basic Properties

2,3-Difluoronitrobenzene, also known as 1,2-Difluoro-3-nitrobenzene or difluoronitrobenzene, is a chemical compound with the molecular formula C6H3F2NO2 . It is a liquid at room temperature and has a molecular weight of 159.09 .

Synthesis

One method of synthesizing 2,3-Difluoronitrobenzene involves the gas-phase copyrolysis of tetrafluoroethylene with buta-1,3-dienes in a flow reactor at 495–505 °C . This process produces 3,3,4,4-tetrafluorocyclohex-1-ene, which can be selectively converted to 1,2-difluorobenzene or 1-chloro-2,3-difluorobenzene .

Further Reactions

The 1-chloro-2,3-difluorobenzene produced in the synthesis process can be further converted to 2-chloro-3,4-difluoronitrobenzene, 2,3,4-trifluoronitrobenzene, 2,3-difluoro-6-nitrophenol, or 2-chloro-3-fluoro-4-nitrophenol via nitration, fluorodechlorination, and hydrolysis reactions .

Safety and Hazards

1,2-Difluoro-3-nitrobenzene is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it’s recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

特性

IUPAC Name |

1,2-difluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIJRPBFPLESEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219240 | |

| Record name | 1,2-Difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Difluoro-3-nitrobenzene | |

CAS RN |

6921-22-8 | |

| Record name | 1,2-Difluoro-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Difluoro-3-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-difluoro-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Difluoro-3-nitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6QTH3UG8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,4-difluoronitrobenzene?

A1: 2,4-Difluoronitrobenzene has the molecular formula C6H3F2NO2 and a molecular weight of 159.09 g/mol.

Q2: What spectroscopic data are available for characterizing difluoronitrobenzenes?

A2: Researchers commonly employ infrared (IR) spectroscopy, 1H-NMR, 13C-NMR, and 19F-NMR to characterize the structure of difluoronitrobenzenes. Mass spectrometry (MS) is also used to confirm molecular weight and fragmentation patterns. [, , , , , ]

Q3: Are there any notable features in the IR spectrum of 3-fluoro-4-nitrophenol?

A3: Yes. The IR spectrum of 3-fluoro-4-nitrophenol, synthesized from 2,4-difluoronitrobenzene, clearly shows the presence of the hydroxyl group. []

Q4: How does the conformation of difluoronitrobenzenes vary?

A4: The conformation depends on the isomer. For example, 3,5-difluoronitrobenzene is planar [], while 2,6-difluoronitrobenzene is nonplanar with the nitro group rotated out of the benzene ring plane due to steric hindrance from the ortho fluorine atoms. []

Q5: What is known about the internal rotation of the nitro group in 3,5-difluoronitrobenzene?

A5: Gas-phase electron diffraction (GED) studies have shown that the barrier to internal rotation of the nitro group in 3,5-difluoronitrobenzene is significantly lower than theoretical predictions. []

Q6: Is 2,4-difluoronitrobenzene compatible with strong bases?

A6: 2,4-Difluoronitrobenzene can undergo nucleophilic aromatic substitution reactions with strong bases like alkoxides, leading to the displacement of fluorine. [, ]

Q7: Can you describe a common synthetic route to 3,5-dichloro-2,4-difluoroaniline, a key intermediate for teflubenzuron insecticide?

A7: This compound is synthesized via chlorination and reduction of 2,4-difluoronitrobenzene. [, , ]

Q8: How does solvent choice impact the regioselectivity of nucleophilic aromatic substitution reactions with 2,4-difluoronitrobenzene?

A8: Nonpolar solvents favor ortho-selective substitution, potentially due to stabilization of a six-membered polar transition state. []

Q9: What is the role of imidazolidenyl carbene in the synthesis of xanthones and acridones from 3,4-difluoronitrobenzene?

A9: Imidazolidenyl carbene catalyzes the nucleophilic aroylation of 3,4-difluoronitrobenzene with 2-fluorobenzaldehydes, a crucial step in the synthesis of these heterocycles. []

Q10: Can 2,4-difluoronitrobenzene be used as a building block for supramolecular assemblies?

A10: Yes, it can be combined with diamine linkers and n-butylamine to create porous or close-packed supramolecular structures. []

Q11: What computational methods are used to study difluoronitrobenzenes?

A11: Researchers utilize a variety of computational methods, including density functional theory (DFT) calculations (like B3LYP) and ab initio methods like MP2, to study difluoronitrobenzenes. [, ]

Q12: Have computational approaches been used to estimate the thermodynamic properties of difluoronitrobenzene isomers?

A12: Yes, the standard molar enthalpies of formation of difluoronitrobenzene isomers have been estimated using both the Cox empirical scheme and the composite G3MP2B3 computational approach. []

Q13: What are the main applications of difluoronitrobenzenes?

A13: Difluoronitrobenzenes, particularly isomers like 2,4-difluoronitrobenzene, are primarily used as intermediates in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and polymers. [, , , , , , , , ]

Q14: Can you provide specific examples of drugs or insecticides synthesized using difluoronitrobenzene derivatives?

A14: Yes, 2,4-difluoronitrobenzene is a precursor to the benzoylurea insecticide teflubenzuron [, , ] and the oxazolidinone antibiotic linezolid. [, , , , ]

Q15: How is 2,4-difluoro-5-nitrobenzenesulfonic acid used in biochemical research?

A15: This compound, synthesized from 2,4-difluoronitrobenzene, serves as a water-soluble protein cross-linking reagent. []

Q16: What is known about the anaerobic biotransformation of fluoronitrobenzenes?

A16: Studies indicate that fluoronitrobenzenes, including 2,4-difluoronitrobenzene, primarily undergo nitro-reduction under methanogenic conditions. The rate of transformation does not necessarily increase with the number of fluorine substituents. []

Q17: Has the acute toxicity of 2,4-difluoronitrobenzene been evaluated?

A17: Yes, studies in rabbits have investigated the skin irritation potential of 2,4-difluoronitrobenzene, employing the Draize technique for assessment. []

Q18: What are the implications of the thermal instability of N-alkylamino disubstituted nitrobenzenes in alkaline solutions?

A18: At elevated temperatures, unexpected cyclization reactions can occur, leading to the formation of benzimidazole or quinoxaline rings. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1293559.png)